N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N4OS3 and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been found to affect pathways related to inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antioxidant, antimicrobial, and antitumor activities . It interacts with enzymes such as thioredoxin reductase and glutathione S-transferase, which are involved in cellular redox regulation and detoxification processes . These interactions are primarily mediated through the compound’s thiazole and thiophene rings, which facilitate binding to the active sites of these enzymes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules such as NF-κB and MAPK, leading to altered gene expression profiles and changes in cellular responses to stress and inflammation . Additionally, it affects cellular metabolism by inhibiting glycolytic enzymes and promoting oxidative phosphorylation, thereby enhancing cellular energy production and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its thiazole and thiophene rings . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound inhibits thioredoxin reductase by binding to its active site, thereby disrupting the enzyme’s redox activity . Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can induce sustained changes in cellular function, including enhanced antioxidant defenses and reduced inflammatory responses . These effects are likely due to the compound’s ability to modulate key signaling pathways and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce oxidative stress at high concentrations . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to cellular redox regulation and detoxification . The compound interacts with enzymes such as thioredoxin reductase and glutathione S-transferase, which play critical roles in maintaining cellular redox balance and detoxifying harmful compounds . These interactions can influence metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This distribution is essential for the compound’s biological activity, as it allows it to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and signaling molecules . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of the compound in the mitochondria is particularly important for its role in modulating cellular redox balance and energy metabolism .
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, a compound characterized by its complex heterocyclic structure, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5OS2, with a molecular weight of 413.6 g/mol. The compound features a thiazole ring, which is known for its biological activity due to the presence of sulfur and nitrogen atoms that facilitate interactions with various biomolecules .
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , antifungal , and anticancer properties. The following sections detail these activities along with relevant studies.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole moiety have demonstrated notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains like Escherichia coli .
The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be lower than those of standard antibiotics like ampicillin, indicating a potential for developing new antimicrobial agents from this class of compounds .
Antifungal Activity
Thiadiazole derivatives have also shown promising antifungal properties. For example, specific compounds were effective against Candida albicans, with MIC values suggesting superior activity compared to traditional antifungal agents like itraconazole . The ability to inhibit fungal growth is attributed to the disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown antiproliferative effects against lung carcinoma (A549), breast carcinoma (T47D), and colon carcinoma (HT-29) cells .
In vitro studies employing the MTT assay revealed that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization . This suggests that the compound may act as a microtubule destabilizer, similar to established chemotherapeutic agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The thiazole ring can interact with enzymes involved in critical biochemical pathways, leading to the inhibition of microbial growth and cancer cell proliferation.
- Cellular Signaling Modulation : By binding to specific receptors or proteins within cells, the compound can alter signaling pathways that regulate cell survival and apoptosis.
- Cytotoxic Effects : The induction of apoptosis in cancer cells is facilitated by interactions with tubulin proteins, disrupting normal cellular functions and leading to cell death .
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Study : A study evaluating the effects of this compound on A549 cells reported an IC50 value of 1.16 μg/mL, indicating potent antiproliferative activity compared to control groups .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives showed MIC values ranging from 32.6 μg/mL against various bacterial strains, outperforming conventional antibiotics in some cases .
Data Summary Table
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS3/c1-9-14(23-16(18-9)13-3-2-6-22-13)8-17-15(21)10-4-5-11-12(7-10)20-24-19-11/h2-7H,8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSLKLXWIFWVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.